molecular formula C24H35NO15 B8222505 4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside

4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside

货号: B8222505
分子量: 577.5 g/mol
InChI 键: AECZUGNGICKBGW-PHHBCLQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C24H35NO15 and its molecular weight is 577.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside is a complex glycoside that incorporates a methoxyphenyl group, a neuraminic acid derivative, and a galactopyranoside structure. This compound has garnered attention due to its potential biological activities, particularly in the context of cell signaling, immunological responses, and its role in disease mechanisms.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₉N₃O₉
  • IUPAC Name : this compound
  • Cell Signaling : The presence of sialic acid moieties in glycosides like this compound is known to influence cell signaling pathways. Sialic acids are critical for modulating cell-cell interactions and immune responses, often acting as ligands for various receptors on cell surfaces .
  • Immunological Responses : Research indicates that compounds containing neuraminic acid can enhance immune responses by promoting the activation of immune cells and influencing cytokine production. This suggests a potential role in immunotherapy applications .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of gangliosides (which include sialic acid derivatives), indicating that they may play a role in protecting neuronal cells from apoptosis and oxidative stress .

Case Studies

  • Gangliosides and Cancer Therapy : In a study examining the effects of gangliosides on melanoma vaccines, it was found that specific gangliosides could enhance the efficacy of immunotherapeutic agents by modulating immune cell activity . This underscores the potential utility of compounds like this compound in cancer treatment strategies.
  • Neurodegenerative Diseases : The role of gangliosides in neurodegenerative diseases has been explored, with findings suggesting that altered ganglioside metabolism can contribute to conditions such as Alzheimer's disease. Research indicates that enhancing ganglioside levels may help restore normal cellular function and protect against neurotoxicity .

Data Tables

Biological ActivityDescriptionReferences
Cell SignalingModulates interactions between cells, influencing immune responses.
Immunological EffectsEnhances activation of immune cells and cytokine production.
Neuroprotective RoleProtects neuronal cells from apoptosis and oxidative stress.

常见问题

Basic Research Questions

Q. What synthetic strategies are employed to synthesize 4-Methoxyphenyl 3-O-(N-Acetyl-alpha-neuraminosyl)-beta-D-galactopyranoside, and how is regioselectivity ensured?

  • Methodological Answer : Synthesis typically involves sequential glycosylation and protection steps. For example:

Protecting Groups : Use acetyl (Ac) or benzoyl (Bz) groups to shield hydroxyls during glycosylation. highlights 6-O-acetylated mannopyranosides synthesized using vinyl acetate and Novozym® 435, achieving >85% regioselectivity .

Glycosylation : React galactopyranosyl donors (e.g., galactofuranosyl bromide) with acceptors under Ag₂O/2-DPBA catalysis, as seen in disaccharide synthesis (85% yield) .

Sialylation : Incorporate N-acetylneuraminic acid via α-(2→3) linkage using sialyltransferases or chemical methods, akin to sialic acid derivatives in .

  • Validation : Confirm regiochemistry via 1H^1H-NMR (anomeric protons at δ 4.8–5.5 ppm) and HRMS .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR identify anomeric configurations (e.g., β-galactopyranoside C-1 at ~104 ppm) and glycosidic linkages .
  • Mass Spectrometry : HRMS (ESI/Q-TOF) confirms molecular weight (e.g., [M+Na]+^+ peaks) with <5 ppm error .
  • IR Spectroscopy : Detects acetyl groups (C=O stretch at ~1740 cm1^{-1}) and sialic acid residues (N-H bend at ~1550 cm1^{-1}) .
  • Chromatography : HPLC or TLC monitors reaction progress (e.g., heptane/acetone 3:7 solvent system) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a substrate?

  • Methodological Answer : Contradictions may arise from:

Enzyme Source : Test multiple isoforms (e.g., neuraminidases from bacterial vs. mammalian sources) .

Assay Conditions : Optimize pH (4.5–6.5 for sialidases) and temperature (25–37°C). Include controls like 4-nitrophenyl analogs ( ) to validate detection methods.

Data Normalization : Express activity as specific activity (μmol/min/mg protein) and use Lineweaver-Burk plots to compare KmK_m and VmaxV_{max}.

  • Example : If KmK_m varies, assess substrate solubility (e.g., DMSO stock solutions in ) or competitive inhibition by byproducts .

Q. What strategies optimize yield in complex glycosylation reactions involving sialic acid?

  • Methodological Answer :

  • Donor-Acceptor Ratio : Use excess sialyl donor (1.5–2 eq.) to drive reaction completion, as in ’s disaccharide synthesis (85% yield with 2 eq. galactofuranosyl bromide) .
  • Catalysis : Employ Ag₂O or trimethylsilyl triflate (TMSOTf) for efficient α-sialylation, critical for Neu5Ac linkages .
  • Purification : Silica gel chromatography (e.g., heptane/acetone gradients) removes unreacted donors. For sensitive sialosides, use size-exclusion columns to preserve labile bonds .
  • Troubleshooting : If yields drop below 50%, check moisture levels (<0.1% H₂O) or steric hindrance from bulky protecting groups .

Q. How can computational modeling aid in predicting this compound’s interactions with glycan-binding proteins?

  • Methodological Answer :

  • Docking Simulations : Use tools like AutoDock Vina to model binding to lectins (e.g., Siglecs) or antibodies. Input the compound’s 3D structure (generated via Gaussian 09) and compare with X-ray data from analogs in .
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability of the sialyl-galactose linkage in aqueous vs. membrane environments .
  • Validation : Cross-reference with SPR data (e.g., KDK_D measurements) to refine force field parameters .

属性

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14+,15+,16+,17+,18-,19+,20+,21-,22+,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECZUGNGICKBGW-PHHBCLQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC3=CC=C(C=C3)OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。